molecular formula C13H13NO2 B14675693 Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- CAS No. 36282-74-3

Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-

Katalognummer: B14675693
CAS-Nummer: 36282-74-3
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: HDWVDSYZYJBIIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group, along with an amino group (-NH2) and a methyl group (-CH3) attached to the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- typically involves the reaction of salicylaldehyde with 2-aminophenol in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process allows for the formation of the desired Schiff base complex .

Industrial Production Methods

On an industrial scale, the production of Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro and sulfonated derivatives

Wirkmechanismus

The mechanism of action of Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and biological activity . The presence of the hydroxyl and amino groups allows for various interactions with enzymes and receptors, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-.

Eigenschaften

CAS-Nummer

36282-74-3

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

2-[(2-hydroxyanilino)methyl]phenol

InChI

InChI=1S/C13H13NO2/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-8,14-16H,9H2

InChI-Schlüssel

HDWVDSYZYJBIIH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.